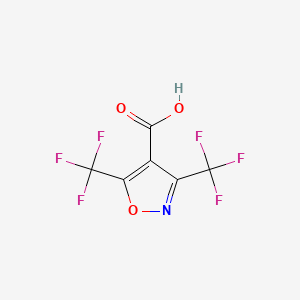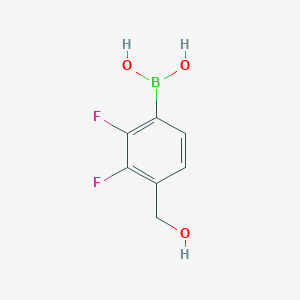
(2,3-二氟-4-(羟甲基)苯基)硼酸
描述
“(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C7H7BF2O3 . It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves borylation approaches, including the prominent asymmetric hydroboration reaction . The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, which uses organoboron reagents .
Molecular Structure Analysis
The molecular structure of “(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid” consists of a phenyl ring substituted with two fluorine atoms, a hydroxymethyl group, and a boronic acid group . The molecular weight is 187.94 .
Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. The most notable one is the Suzuki–Miyaura coupling, which is a carbon–carbon bond forming reaction . Other transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
科学研究应用
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results or Outcomes: The outcomes of these reactions are new carbon–carbon bonds, which are fundamental in the synthesis of many organic compounds .
Protodeboronation of Pinacol Boronic Esters
- Scientific Field: Organic Chemistry
- Application Summary: Pinacol boronic esters, such as “(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid”, are used in the protodeboronation of alkyl boronic esters . This is a valuable but underdeveloped transformation .
- Results or Outcomes: The outcomes of these reactions are new organic compounds, which can be used in further reactions .
Synthesis of Biologically Active Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound is involved in the synthesis of biologically active compounds, including imidazo[4,5-b]pyrazin-2-ones for use as mTOR kinase inhibitors and human immunodeficiency virus (HIV) protease inhibitors with activity against resistant viruses .
- Results or Outcomes: The outcomes of these reactions are new biologically active compounds, which can be used in the treatment of various diseases .
Synthesis of Fluorinated Biaryl Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 3,4-Difluorophenylboronic acid, which is structurally similar to “(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid”, can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
- Results or Outcomes: The outcomes of these reactions are new fluorinated biaryl derivatives, which can be used in further reactions .
Synthesis of mTOR Kinase Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound is involved in the synthesis of imidazo[4,5-b]pyrazin-2-ones for use as mTOR kinase inhibitors . mTOR kinase inhibitors are a class of drugs that inhibit the mechanistic target of rapamycin (mTOR), which is a serine/threonine-specific protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
- Results or Outcomes: The outcomes of these reactions are new mTOR kinase inhibitors, which can be used in the treatment of various diseases, including cancer .
Synthesis of HIV Protease Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound is involved in the synthesis of human immunodeficiency virus (HIV) protease inhibitors with activity against resistant viruses . HIV protease inhibitors are a class of antiviral drugs that are widely used to treat HIV/AIDS and hepatitis C .
- Results or Outcomes: The outcomes of these reactions are new HIV protease inhibitors, which can be used in the treatment of HIV/AIDS and hepatitis C .
未来方向
属性
IUPAC Name |
[2,3-difluoro-4-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,11-13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISWKAIUDZCVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)CO)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



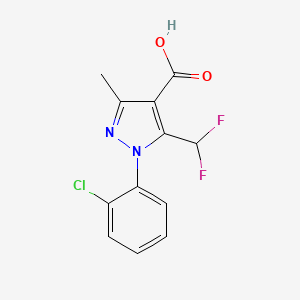
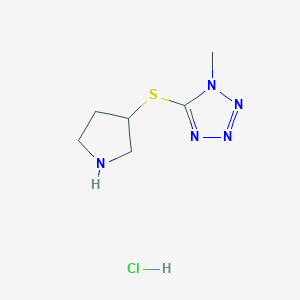
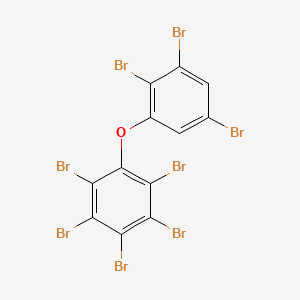
![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)
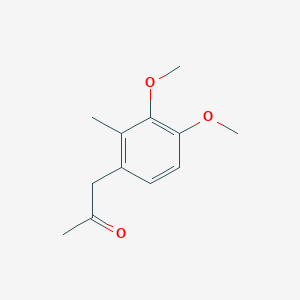
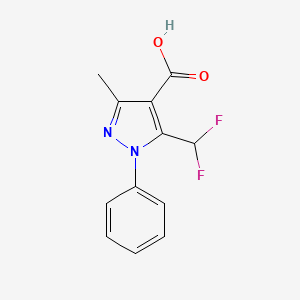
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B1457815.png)
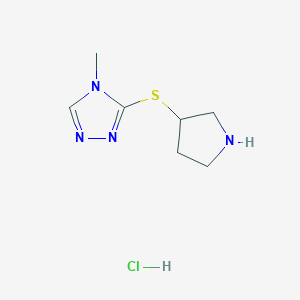
![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1457817.png)
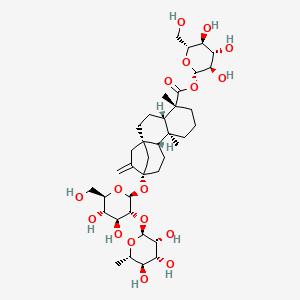
![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)
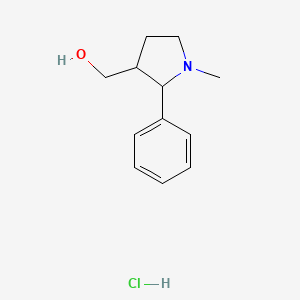
![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)
